molecular formula C13H15NO5S B1393807 3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester CAS No. 1229623-49-7

3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1393807
CAS RN: 1229623-49-7
M. Wt: 297.33 g/mol
InChI Key: MGUGGAHECGBPPH-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester is a useful research compound. Its molecular formula is C13H15NO5S and its molecular weight is 297.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques and Reactions : The compound is involved in various synthesis processes and chemical reactions. For instance, its derivatives have been used in the synthesis of anti-acetylcholinesterase compounds (Holan, Virgona, & Watson, 1997), and in reactions leading to novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines with potential biological activities (Kravchenko et al., 2005).

  • Chemical Transformations and Structures : Studies have shown the roles of similar methanesulfonate esters in various chemical transformations and the formation of complex structures. For example, research has investigated the stereochemical aspects of nucleophilic additions to related compounds, leading to the formation of diverse diastereomeric mixtures (El-Samahy, 2005).

Biological Applications and Studies

  • Enzyme Inhibition Studies : Compounds structurally similar to 3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester have been explored for their inhibitory effects on enzymes. For instance, research on tyrosine kinase inhibitors has involved similar compounds for potential therapeutic uses (Thompson et al., 1993).

  • Role in Biological Oxidation Processes : Studies have also examined the role of methanesulfonyl-related compounds in biological oxidation processes, shedding light on the oxidative pathways and potential biological implications (Flyunt et al., 2001).

properties

IUPAC Name

methyl 3-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-19-13(16)8-12(15)10-3-4-11-9(7-10)5-6-14(11)20(2,17)18/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUGGAHECGBPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164839
Record name Methyl 2,3-dihydro-1-(methylsulfonyl)-β-oxo-1H-indole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-(methylsulfonyl)indolin-5-yl)-3-oxopropanoate

CAS RN

1229623-49-7
Record name Methyl 2,3-dihydro-1-(methylsulfonyl)-β-oxo-1H-indole-5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229623-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1-(methylsulfonyl)-β-oxo-1H-indole-5-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester
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3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester
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3-(1-Methanesulfonyl-2,3-dihydro-1H-indol-5-yl)-3-oxo-propionic acid methyl ester

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